N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10;;/h3,6,9,11-13H,1-2,4-5,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOKGKCGFKBMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CSC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via Nucleophilic Substitution
The thiophen-3-ylmethyl moiety is introduced through alkylation of the bicyclic amine using thiophen-3-ylmethyl bromide.
Procedure :
- Reaction Setup : 1-Azabicyclo[2.2.2]octan-3-amine (1.0 equiv) and thiophen-3-ylmethyl bromide (1.2 equiv) are combined in dry acetonitrile.
- Base Addition : Triethylamine (2.0 equiv) is added to scavenge hydrogen bromide.
- Reflux : The mixture is heated at 80°C for 24 hours under nitrogen.
- Workup : The solvent is evaporated, and the residue is partitioned between dichloromethane and water.
- Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) yields N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine as a free base (Yield: 70–75%).
Reductive Amination
An alternative route employs reductive amination using thiophen-3-carbaldehyde.
Procedure :
- Imine Formation : 1-Azabicyclo[2.2.2]octan-3-amine (1.0 equiv) and thiophen-3-carbaldehyde (1.1 equiv) are stirred in methanol at room temperature for 2 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the pH is adjusted to 6–7 using acetic acid. The reaction proceeds for 12 hours.
- Workup : The mixture is filtered, concentrated, and extracted with ethyl acetate.
- Purification : Recrystallization from hexane/ethyl acetate affords the free base (Yield: 65–70%).
Formation of the Dihydrochloride Salt
The free base is converted to its dihydrochloride salt to enhance stability and solubility.
Procedure :
- Acid Treatment : The free base (1.0 equiv) is dissolved in anhydrous diethyl ether.
- HCl Gas Introduction : Dry hydrogen chloride gas is bubbled through the solution until precipitation ceases.
- Filtration : The precipitate is collected by filtration and washed with cold ether.
- Drying : The product is dried under vacuum to yield N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride as a hygroscopic white solid (Yield: 95–98%).
Analytical Characterization
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, D₂O) : δ 7.45 (dd, J = 5.0 Hz, 1H, Thiophene H), 7.30 (d, J = 3.0 Hz, 1H, Thiophene H), 7.10 (dd, J = 5.0 Hz, 1H, Thiophene H), 4.20 (s, 2H, CH₂), 3.60–3.40 (m, 6H, Bicyclic H), 2.90–2.70 (m, 2H, Bicyclic H).
- ¹³C NMR : δ 140.2 (Thiophene C), 128.5, 126.3, 124.8 (Thiophene C), 60.1 (CH₂), 54.3, 50.2, 46.7 (Bicyclic C).
4.2 Mass Spectrometry
4.3 Melting Point
- 215–217°C (decomposition).
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic structure or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, while the thiophene ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The table below summarizes key structural differences and properties of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride and its analogues:
Key Observations:
- Substituent Diversity: The thiophen-3-ylmethyl group in the target compound offers a balance of hydrophobicity and electronic effects compared to the bulkier diphenylmethyl (CP-96345) or dihydronaphthalene (Palonosetron) groups.
- Stereochemistry : Analogues like TRC-P320835 emphasize the role of stereochemistry in pharmacological activity, whereas the target compound’s stereochemical configuration remains unspecified in the evidence .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- CP-96345 : Acts as a tachykinin NK₁ receptor antagonist, with the 2-methoxyphenylmethyl group critical for binding affinity . The thiophene substituent in the target compound may confer distinct selectivity, possibly toward serotonin or histamine receptors.
- Palonosetron: A 5-HT₃ receptor antagonist; its dihydronaphthalene group enhances binding kinetics compared to simpler substituents .
Functional Efficacy in Models
Critical Analysis of Evidence Limitations
- The evidence lacks direct data on the target compound’s synthesis, receptor targets, or clinical applications. Comparisons are inferred from structural analogues.
Biological Activity
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic framework known as 1-azabicyclo[2.2.2]octane, with a thiophene ring attached at the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 295.3 g/mol. The presence of the thiophene moiety contributes to its distinctive chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Histamine H3 Receptor Antagonism : Preliminary studies suggest that this compound may act as an antagonist at histamine H3 receptors, which are involved in regulating neurotransmitter release in the central nervous system. This mechanism could be beneficial for treating neurological disorders such as sleep disturbances and cognitive impairments.
- Enzyme Modulation : The compound may also modulate enzyme activity, potentially inhibiting pathways involved in various diseases. Its bicyclic structure allows it to fit into specific binding sites on target proteins, facilitating these interactions.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuropharmacological Effects : Research indicates that the compound exhibits promising effects in animal models related to cognitive function and sleep regulation, suggesting its utility in treating conditions like narcolepsy and schizophrenia .
- Comparative Studies : In comparative analyses with structurally similar compounds, this compound demonstrated unique receptor selectivity and antagonistic properties that differentiate it from other bicyclic amines .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| This compound | Structure | Histamine H3 receptor antagonist; potential for cognitive enhancement |
| N-(thiophen-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride | Similar bicyclic structure | Different thiophene substitution; varied biological activity |
| CP 96345 | Related bicyclic amine | Known for specific neuropharmacological effects |
Q & A
Q. What are the standard synthetic routes for preparing N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride?
The compound can be synthesized via reductive amination between 1-azabicyclo[2.2.2]octan-3-amine and thiophen-3-ylmethyl aldehyde, followed by dihydrochloride salt formation. Purification typically involves reverse-phase HPLC (RP-HPLC) to achieve ≥98% purity, as demonstrated for structurally similar NK1 receptor antagonists like CP-96345 . Reaction optimization may require chiral resolution techniques, such as asymmetric synthesis or chiral chromatography, to isolate the desired enantiomer .
Q. Which analytical methods are critical for characterizing this compound?
Key techniques include:
- HPLC : To assess purity (e.g., ≥98% as in CP-96345) .
- NMR Spectroscopy : For structural confirmation, particularly to resolve stereochemistry at the bicyclo[2.2.2]octane core .
- Mass Spectrometry : To verify molecular weight (e.g., 303.27 g/mol for related dihydrochloride salts) .
- Melting Point Analysis : Differential scanning calorimetry (DSC) can validate salt stability, with analogs like 1-azabicyclo derivatives showing decomposition points >200°C .
Q. How can researchers confirm receptor binding specificity for this compound?
Radioligand binding assays using ³H-labeled ligands (e.g., substance P for NK1 receptors) are standard. Competitive inhibition curves (analyzed via LIGAND or ALLFIT software) determine Ki values. Functional assays, such as inhibition of neurogenic inflammation in rodent models, validate antagonism . Selectivity against off-target receptors (e.g., NK2, NK3) must be tested to rule out cross-reactivity .
Advanced Research Questions
Q. How do enantiomeric differences impact the pharmacological profile of this compound?
Enantiomers often exhibit divergent receptor affinities. For example, (2S,3S)-CP-96345 shows 100-fold greater NK1 antagonism than its (2R,3R)-counterpart . To resolve enantiomers, use chiral stationary phases in HPLC or asymmetric catalysis during synthesis. Stereochemical assignments require X-ray crystallography or NOESY NMR .
Q. What experimental designs address contradictions in species-specific receptor responses?
Species variants in receptor structure (e.g., NK1 receptors in human vs. guinea pig) can lead to conflicting data. Comparative studies using:
- Autoradiography : To map receptor density in target tissues .
- Cross-species binding assays : Measure affinity differences (e.g., pKB values in dog carotid artery vs. rat brain) .
- Knockout models : Validate target engagement in vivo .
Q. What strategies mitigate poor solubility in in vivo studies?
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
Systematic SAR studies should:
- Vary substituents : Replace thiophen-3-ylmethyl with phenyl or pyridyl groups to assess steric/electronic effects .
- Modify the bicyclo core : Introduce methyl or hydroxyl groups to alter conformational flexibility (e.g., 3-hydroxyquinuclidine derivatives in ).
- Test in functional assays : Measure IC₅₀ values in receptor-dependent pathways (e.g., substance P-induced salivation) .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro binding data and in vivo efficacy?
- Pharmacokinetic factors : Assess metabolic stability (e.g., CYP450 assays) and blood-brain barrier penetration .
- Tissue-specific receptor isoforms : Use immunohistochemistry to localize receptor expression .
- Allosteric modulation : Test for positive/negative cooperativity with endogenous ligands .
Methodological Best Practices
- Stereochemical Purity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm enantiomeric excess .
- In Vivo Dosing : For neurogenic inflammation models, administer 1–10 mg/kg intravenously, monitoring Evans Blue extravasation .
- Data Reproducibility : Validate assays with positive controls (e.g., CP-96345 for NK1 antagonism) and replicate across ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
